molecular formula C4H4LiNO3S2 B2781213 Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate CAS No. 2171866-84-3

Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate

Cat. No.: B2781213
CAS No.: 2171866-84-3
M. Wt: 185.14
InChI Key: LNMAFIIIRQAYFV-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate involves the reaction of 2-methoxy-1,3-thiazole-5-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is typically carried out in an aqueous medium at a temperature range of 20-30°C. The product is then isolated by filtration and dried under reduced pressure .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield. These methods often include crystallization and recrystallization processes to obtain the desired product .

Chemical Reactions Analysis

Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures (20-50°C) and solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions include sulfonates, thiols, and substituted thiazole derivatives .

Scientific Research Applications

Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It may also interact with cellular membranes, affecting membrane permeability and transport processes .

Comparison with Similar Compounds

Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate can be compared with other similar compounds, such as:

    Lithium(1+) ion 2-methyl-1,3-thiazole-5-sulfinate: Similar structure but with a methyl group instead of a methoxy group.

    Lithium(1+) ion 2-ethoxy-1,3-thiazole-5-sulfinate: Similar structure but with an ethoxy group instead of a methoxy group.

    Lithium(1+) ion 2-hydroxy-1,3-thiazole-5-sulfinate: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

lithium;2-methoxy-1,3-thiazole-5-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S2.Li/c1-8-4-5-2-3(9-4)10(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMAFIIIRQAYFV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NC=C(S1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4LiNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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